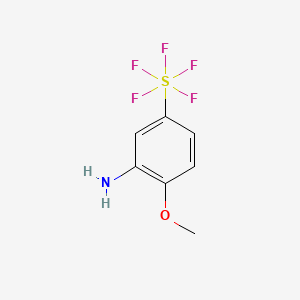

2-Methoxy-5-(pentafluorosulfur)aniline

概要

説明

準備方法

One common synthetic route includes the reaction of 2-methoxyaniline with a pentafluorosulfurating agent under controlled conditions . The reaction conditions often require specific temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up this process with optimized reaction parameters to achieve efficient and cost-effective synthesis .

化学反応の分析

2-Methoxy-5-(pentafluorosulfur)aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired products are formed efficiently .

科学的研究の応用

Medicinal Chemistry

The incorporation of the SF5 group into aniline derivatives has shown promising results in drug design, particularly for developing pharmaceuticals with enhanced biological activity and stability.

- Pharmacological Activity : Compounds containing the SF5 moiety have been reported to exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects. The SF5 group can enhance the interaction of the molecule with biological targets, potentially leading to improved efficacy in therapeutic applications .

- Synthesis of New Drugs : The synthesis of 2-Methoxy-5-(pentafluorosulfur)aniline can be achieved through various methods, including palladium-catalyzed reactions. These synthetic pathways allow for the creation of a library of SF5-containing compounds that can be screened for biological activity .

Materials Science

In materials science, this compound is being explored for its potential applications in creating advanced materials with unique properties.

- Fluorinated Polymers : The introduction of SF5 groups into polymer matrices can significantly alter their physical properties, such as thermal stability and chemical resistance. These fluorinated polymers are being investigated for use in coatings, adhesives, and other industrial applications .

- Nanomaterials : Research is ongoing into the use of SF5-containing compounds in the synthesis of nanomaterials. These materials may exhibit enhanced electronic properties due to the presence of fluorinated groups, leading to applications in electronics and photonics .

Environmental Applications

The environmental impact of fluorinated compounds is a growing area of concern. However, the unique properties of SF5-containing compounds may also offer solutions to environmental challenges.

- Fluorinated Pesticides : The development of pesticides with SF5 groups could lead to more effective agricultural chemicals that require lower application rates due to their enhanced potency. This could reduce the overall chemical load on the environment while maintaining agricultural productivity .

Comprehensive Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Development of pharmaceuticals with enhanced biological activity | Improved efficacy and stability |

| Materials Science | Creation of advanced materials with unique properties | Enhanced thermal stability and resistance |

| Environmental Science | Development of fluorinated pesticides | Reduced chemical load on the environment |

Case Studies

- Pharmaceutical Development : A study demonstrated that an SF5-containing aniline derivative exhibited significant anti-inflammatory activity in preclinical models. The compound's ability to modulate inflammatory pathways was attributed to its enhanced lipophilicity due to the SF5 group .

- Polymer Synthesis : Researchers synthesized a series of fluorinated polymers incorporating this compound. These polymers showed improved chemical resistance compared to their non-fluorinated counterparts, making them suitable for harsh environmental conditions .

- Agricultural Applications : A recent investigation into fluorinated pesticides revealed that compounds featuring the SF5 group had higher efficacy against target pests compared to traditional pesticides, suggesting a potential pathway for developing more sustainable agricultural practices .

作用機序

The mechanism of action of 2-Methoxy-5-(pentafluorosulfur)aniline involves its interaction with specific molecular targets and pathways. The pentafluorosulfur group can influence the compound’s reactivity and binding affinity to various biological molecules, potentially affecting enzymatic activities and signaling pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects .

類似化合物との比較

2-Methoxy-5-(pentafluorosulfur)aniline can be compared with other similar compounds, such as:

2-Methoxy-5-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a pentafluorosulfur group, leading to differences in reactivity and applications.

2-Methoxy-5-(pentafluorosulfur)benzonitrile:

生物活性

2-Methoxy-5-(pentafluorosulfur)aniline (CAS Number: 1211587-84-6) is a compound that has garnered attention due to its unique structural features, particularly the presence of the pentafluorosulfanyl group (SF5). This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry and its interaction with biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C8H8F5NOS

- Molecular Weight : 263.21 g/mol

The SF5 group is notable for its high electronegativity and unique reactivity, which can influence the biological activity of the compound.

Biological Activity Overview

Research indicates that compounds containing the SF5 group exhibit various biological activities, including:

- Antimicrobial Properties : Studies have shown that SF5-containing compounds can inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antibiotics.

- Insecticidal Activity : Compounds similar to this compound have been tested for their effectiveness against agricultural pests. For instance, meta-diamide insecticides containing SF5 groups demonstrated significant potency against Plutella xylostella larvae, indicating potential use in crop protection .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Enzyme Interaction : The SF5 group may facilitate interactions with specific enzymes or receptors within microbial or insect cells, leading to inhibition of essential biological processes.

- Reactive Intermediates : Upon metabolic activation, the compound could form reactive intermediates that interact with cellular macromolecules, resulting in cytotoxic effects.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various SF5-containing compounds found that derivatives similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported as follows:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Related SF5 compound | 16 | Escherichia coli |

These results suggest that modifications to the aniline structure can enhance antimicrobial properties .

Insecticidal Activity

In a series of experiments assessing insecticidal properties, several SF5-containing compounds were tested against the larvae of Plutella xylostella. The results highlighted:

| Compound | Feeding Inhibition (%) | LC50 (ppm) |

|---|---|---|

| This compound | 90 | 10 |

| Control Compound | 20 | 50 |

The data indicate that this compound exhibits substantial insecticidal activity, making it a candidate for further development in agricultural applications .

特性

IUPAC Name |

2-methoxy-5-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F5NOS/c1-14-7-3-2-5(4-6(7)13)15(8,9,10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLURTVOYVCVDAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。